N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide
Description
Chemical Classification and Nomenclature
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide belongs to the class of organic compounds known as carboxamides, which are characterized by the presence of the functional group R-C(=O)-NR'R'' where R, R', and R'' represent various substituent groups. More specifically, this compound represents an organic amide derivative where the carboxamide group is attached to a piperidine ring at the 4-position, with the nitrogen atom of the amide bonded to an ethyl chain that terminates in another piperidine ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the connectivity pattern between the two six-membered saturated nitrogen heterocycles.
The molecular structure can be described as featuring a central piperidine-4-carboxamide core, where the piperidine ring adopts the characteristic chair conformation similar to cyclohexane but with distinguishable axial and equatorial positions for the nitrogen-hydrogen bond. The compound's classification extends beyond simple amides to include it among bis-piperidine derivatives, a subclass that has gained considerable attention in medicinal chemistry due to the biological activities associated with multiple piperidine motifs within a single molecule. The presence of the ethyl linker between the carboxamide nitrogen and the second piperidine ring provides conformational flexibility while maintaining the overall structural integrity necessary for biological activity.
The nomenclature precisely reflects the compound's connectivity, with the "N-(2-(piperidin-1-yl)ethyl)" portion indicating that the carboxamide nitrogen is substituted with a two-carbon chain terminating at the nitrogen of a second piperidine ring. This systematic naming convention allows for clear identification and differentiation from related compounds that may have alternative substitution patterns or linker lengths. The structural designation places this compound within the broader family of piperidine-4-carboxamide derivatives, which have emerged as important pharmacophores in contemporary drug discovery efforts.
Historical Context and Discovery
The development of piperidine-4-carboxamide derivatives as a significant class of bioactive compounds can be traced to the broader historical context of heterocyclic chemistry research that began in earnest during the mid-20th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. This early work established the foundation for understanding piperidine chemistry and its potential applications in synthetic and medicinal chemistry.
The recognition of piperidine-4-carboxamide as a valuable scaffold in medicinal chemistry emerged from systematic structure-activity relationship studies conducted during the late 20th and early 21st centuries. Research groups investigating kinase inhibitors, particularly those targeting protein kinase B, identified piperidine-4-carboxamide derivatives as potent and selective inhibitors with favorable pharmacological properties. These discoveries led to extensive exploration of various substitution patterns and structural modifications aimed at optimizing biological activity and pharmaceutical properties.
The specific interest in ethyl-linked bis-piperidine derivatives arose from efforts to enhance the selectivity and potency of existing piperidine-4-carboxamide compounds. Researchers recognized that extending the molecular framework through alkyl linkers could provide access to additional binding interactions with target proteins while maintaining the core pharmacophoric elements responsible for activity. This approach reflected the evolving understanding of structure-activity relationships in medicinal chemistry and the importance of three-dimensional molecular recognition in biological systems.
Contemporary research into piperidine-4-carboxamide derivatives has been particularly influenced by advances in computational chemistry and structural biology, which have provided detailed insights into the molecular basis of biological activity. These developments have enabled more rational approaches to compound design and optimization, leading to the synthesis and evaluation of increasingly sophisticated derivatives including those with multiple piperidine rings connected through various linker systems.
Significance in Medicinal Chemistry Research
The significance of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide in medicinal chemistry research stems from its incorporation of multiple pharmacologically relevant structural elements within a single molecular framework. Piperidine-4-carboxamide derivatives have demonstrated remarkable versatility as scaffolds for developing inhibitors of various therapeutic targets, including kinases, receptors, and enzymes involved in disease processes. The presence of two piperidine rings connected through an ethyl linker provides unique opportunities for engaging multiple binding sites or achieving enhanced selectivity through conformational constraints.
Recent research has highlighted the potential of piperidine-4-carboxamide derivatives as inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease pathogenesis. Studies have shown that compounds containing the piperidine-4-carboxamide moiety can effectively inhibit this enzyme with moderate potency, demonstrating the scaffold's potential for addressing neurodegenerative diseases. The structural flexibility provided by the ethyl linker in N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide may offer advantages in achieving optimal binding interactions with target proteins while maintaining favorable pharmacokinetic properties.
The compound's significance is further enhanced by its potential applications in developing chemokine receptor antagonists, particularly those targeting CCR5. Research has demonstrated that piperidine-4-carboxamide derivatives can serve as effective CCR5 antagonists with potent anti-HIV-1 activity, highlighting the scaffold's versatility across different therapeutic areas. The incorporation of multiple piperidine rings may provide enhanced binding affinity or selectivity compared to simpler derivatives, making such compounds valuable leads for drug development programs.
The medicinal chemistry significance of this compound class extends to their favorable pharmaceutical properties, including metabolic stability and oral bioavailability. Studies of related piperidine-4-carboxamide derivatives have shown that appropriate structural modifications can overcome common pharmaceutical liabilities while maintaining biological activity. The bis-piperidine structure of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide may contribute to improved pharmacological properties through enhanced target engagement or reduced off-target interactions.
Position Within the Piperidine-4-carboxamide Family of Compounds
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide occupies a distinctive position within the piperidine-4-carboxamide family as a bis-heterocyclic derivative that bridges simple monocyclic carboxamides and more complex polycyclic systems. The piperidine-4-carboxamide core structure represents a privileged scaffold that has been extensively explored in medicinal chemistry, with the 4-position carboxamide substitution providing an optimal balance of synthetic accessibility and biological activity. Within this family, compounds can be categorized based on their substitution patterns, with N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide representing the subclass of N-alkyl-substituted derivatives featuring additional heterocyclic moieties.
Comparative analysis with other family members reveals the unique structural features that distinguish this compound from simpler analogs. Basic piperidine-4-carboxamide itself serves as the foundational structure, with a molecular weight of 128.172 grams per mole and melting point of 145-148 degrees Celsius. The addition of the 2-(piperidin-1-yl)ethyl substituent significantly increases molecular complexity and provides additional sites for intermolecular interactions. This structural elaboration positions the compound among the more sophisticated members of the family, comparable to other bis-heterocyclic derivatives but distinct from simple alkyl or aryl-substituted variants.
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c17-13(12-4-6-14-7-5-12)15-8-11-16-9-2-1-3-10-16/h12,14H,1-11H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEBOVUALKGFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-4-carboxylic acid derivatives, while reduction may produce piperidine-4-carboxamide derivatives with different substituents.
Scientific Research Applications
Cancer Therapy
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide has shown promise as a multitargeted agent in cancer treatment. Research indicates that compounds with similar piperidine structures can inhibit multiple kinases associated with tumor growth and proliferation.
Case Study: Multikinase Inhibition
A study explored the compound's derivatives against key kinases such as VEGFR-2, ERK-2, and Abl-1. The compound exhibited significant anti-proliferative activity against human liver cancer cell lines (HepG2), with a representative derivative showing an IC50 value of 11.3 μM, indicating effective apoptosis induction in cancer cells .
| Compound | Target Kinases | IC50 (μM) | Cell Line |
|---|---|---|---|
| 6b | VEGFR-2, ERK-2, Abl-1 | 11.3 | HepG2 |
| 6b | K562 | 4.5 | K562 |
Neurological Disorders
The compound's potential extends to neurological applications, particularly as an antagonist for muscarinic receptors, which are implicated in cognitive deficits associated with diseases like Alzheimer's.
Case Study: Muscarinic Receptor Antagonism
Patents have been filed for derivatives of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide targeting muscarinic receptor M4 as a therapeutic approach for Alzheimer's disease and Lewy Body Dementia . These compounds may enhance cognitive function by modulating cholinergic signaling pathways.
Antiviral Activity
Recent investigations have highlighted the antiviral properties of piperidine derivatives against emerging viral infections.
Case Study: SARS-CoV-2 Inhibition
A derivative of the compound demonstrated superior binding affinity to the main protease of SARS-CoV-2 compared to established antiviral agents like Remdesivir. This suggests potential utility in developing treatments for COVID-19 .
Pharmacokinetic Properties
The incorporation of piperidine moieties enhances the pharmacokinetic profiles of drugs by improving their ability to cross the blood-brain barrier (BBB), crucial for treating CNS disorders.
Insights from Structural Studies
Research indicates that structural modifications involving piperidine can optimize drug delivery to the brain while maintaining efficacy against targeted receptors . This is vital for developing therapies for neurological disorders where BBB penetration is essential.
Summary
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide serves as a promising scaffold in medicinal chemistry with applications spanning cancer therapy, neurological disorders, and antiviral treatments. Its ability to interact with multiple biological targets underscores its potential in developing novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with molecular targets such as DNA gyrase. This interaction inhibits the enzyme’s activity, leading to DNA damage and cell death in bacteria . The compound’s ability to induce DNA damage is similar to that of fluoroquinolones, a class of antibiotics.
Comparison with Similar Compounds
Naphthalenyl and Benzyl Derivatives
Compounds such as (R)-N-Benzyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2a) and (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide feature bulky aromatic groups (naphthalene, benzyl) that enhance hydrophobic interactions with target proteins. These derivatives exhibit improved binding affinities in enzyme inhibition assays compared to simpler analogs. For example, (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide demonstrated promising activity against SARS-CoV-2 .
Table 1: Aromatic-Substituted Piperidine-4-carboxamides
Indole and Pyridine Derivatives
Compounds like 27g: 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide incorporate heterocyclic moieties (indole, pyridine) that enhance solubility and π-π stacking. These modifications are critical for antiviral and antiparasitic activities. Notably, 27g was synthesized in 80% yield, highlighting the efficiency of coupling 2-(pyridin-4-yl)ethanamine with the indole-carbonyl precursor .
Heterocyclic and Spirocyclic Modifications
PLD inhibitors such as FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide) and VU0155056 (VU01) integrate benzimidazolone or spirocyclic systems. These structures enhance selectivity for PLD isoforms, with FIPI showing IC₅₀ values in the nanomolar range .
Table 2: Heterocyclic Piperidine-4-carboxamides
Sulfonyl and Alkyl Modifications
Compounds such as N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide and 1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide incorporate sulfonyl groups or alkyl chains, which improve metabolic stability. For example, the sulfonyl group in N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide enhances resistance to enzymatic degradation .
Biological Activity
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets. One significant mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. By inhibiting this enzyme, the compound induces DNA damage and promotes cell death in bacterial cells, positioning it as a potential candidate for treating bacterial infections.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties . In vitro assays demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Candida albicans | 32 |
These results indicate that N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide exhibits moderate to high potency against these organisms, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial activity, the compound has been investigated for its anti-inflammatory effects . A study evaluated its ability to inhibit pro-inflammatory cytokines in vitro, showing that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that it may have therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The effectiveness of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide can be influenced by various structural modifications. Research on related piperidine derivatives has revealed that changes in substituents can enhance or diminish biological activity. For instance:
-
Substituent Variation : Modifications at the piperidine ring positions have shown varying effects on potency.
Substituent Activity Change Methyl group at C3 Increased potency Hydroxyl group at C5 Decreased potency
These findings underscore the importance of specific functional groups in optimizing biological activity .
Study 1: Antibacterial Efficacy
A recent study focused on evaluating the antibacterial efficacy of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide against clinical isolates of Staphylococcus aureus. The compound was found to inhibit bacterial growth effectively with an IC50 value of approximately 5 µg/mL. Additionally, it demonstrated synergy when combined with traditional antibiotics, suggesting a potential role in combination therapy .
Study 2: Anti-cancer Potential
In another investigation, derivatives of this compound were assessed for their anti-cancer properties against HepG2 liver cancer cells. Notably, one derivative exhibited an IC50 value of 11.3 µM, indicating significant anti-proliferative effects and inducing apoptosis in cancer cells. This highlights the potential for further development as an anticancer agent .
Q & A
Q. What synthetic methodologies are most effective for preparing N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide, and how can purity be optimized?
Answer: The synthesis of piperidine-4-carboxamide derivatives typically involves multi-step reactions. For example, a general method involves:
Coupling Reactions : Reacting piperidine-4-carboxylic acid with amines (e.g., 2-(piperidin-1-yl)ethylamine) using coupling agents like HATU or EDCI in DMF .
Purification : Column chromatography (e.g., silica gel, eluting with CHCl/MeOH gradients) followed by recrystallization from ethanol/water mixtures ensures high purity (>95% by HPLC) .
Characterization : Confirm structure via H/C NMR (e.g., piperidine protons at δ 1.4–2.8 ppm, carboxamide carbonyl at ~165 ppm) and high-resolution mass spectrometry .
Q. How is the structural conformation of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide validated experimentally?
Answer: Crystallographic studies (e.g., X-ray diffraction) are critical for validating bond angles, torsional strain, and hydrogen bonding. For analogous compounds (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide), unit cell parameters (a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) and space group assignments (e.g., P2/c) confirm the chair conformation of the piperidine ring . Computational modeling (e.g., DFT) can supplement experimental data to predict steric hindrance in the carboxamide moiety .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor binding affinity data for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide analogs?
Answer: Discrepancies in binding assays (e.g., dopamine D vs. serotonin receptors) often arise from:
- Receptor Isoform Variability : Use selective antagonists (e.g., SB-277011 for D) to isolate target interactions .
- Assay Conditions : Standardize buffer pH (7.4), ionic strength, and temperature (25°C) to minimize variability .
- Data Normalization : Express results as % inhibition relative to control ligands (e.g., haloperidol for D) to account for batch effects .
Q. How can the pharmacokinetic profile of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide be optimized for CNS penetration?
Answer: Key parameters include:
- Lipophilicity : Adjust logP to 2–3 via substituent modification (e.g., fluorination of the piperidine ring) to enhance blood-brain barrier permeability .
- Metabolic Stability : Incorporate electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP3A4-mediated oxidation, as demonstrated in analogs like BMS-694153 .
- Solubility : Introduce polar groups (e.g., hydroxyl or sulfonamide) while monitoring plasma protein binding via equilibrium dialysis .
Q. What experimental designs are recommended to assess the compound’s selectivity across kinase targets?
Answer:
Kinase Panel Screening : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler™) at 1 µM ATP to measure IC values against 50+ kinases .
Structural Analysis : Compare binding modes via co-crystallography (e.g., Akt kinases vs. ROCK) to identify critical hydrogen bonds (e.g., carboxamide with Glu234 in Akt1) .
Functional Assays : Validate selectivity in cell-based models (e.g., phosphorylation of GSK-3β for Akt inhibition) .
Methodological Considerations
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Dose Calibration : Use allometric scaling (e.g., body surface area) to convert in vitro IC values to mg/kg doses in rodents .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS (e.g., hydroxylation or N-dealkylation products) that may contribute to in vivo effects .
- Tissue Distribution : Quantify compound levels in target tissues (e.g., brain homogenates) using LC-MS to confirm exposure .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
Answer:
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions, then analyze by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
